molecular formula C19H18N2O5 B1454455 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid CAS No. 894748-00-6

3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid

Cat. No. B1454455
CAS RN: 894748-00-6
M. Wt: 354.4 g/mol
InChI Key: PSFYLRHAWBFTLO-UHFFFAOYSA-N
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Description

3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPAA is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied in detail.

Scientific Research Applications

Antioxidant Properties

  • Phenyl ether derivatives isolated from marine-derived fungi, like Aspergillus carneus, show significant antioxidant activity. One compound, identified as 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid, demonstrated strong antioxidant activity, indicating the potential of similar compounds in oxidative stress-related research (Lan-lan Xu et al., 2017).

Photophysical Properties

  • Lanthanide-based coordination polymers assembled from derivatives of benzoic acids exhibit unique photophysical properties. Research on these compounds, involving aromatic carboxylic acids as ligands, highlights their potential in developing materials with specific optical properties (S. Sivakumar et al., 2011).

Synthetic Methodologies

  • Rh(III)-catalyzed ortho-C(sp2)-H bond amidation/amination of benzoic acids with N-chlorocarbamates and N-chloromorpholines offers a versatile approach for synthesizing functionalized anthranilic acids, suggesting the utility of such reactions in synthetic organic chemistry (Fo‐Ning Ng et al., 2014).

Antimicrobial Activity

  • New pyridine derivatives synthesized from amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibited variable and modest antimicrobial activity against a range of bacteria and fungi, underscoring the potential of structurally similar compounds in antimicrobial research (N. Patel et al., 2011).

properties

IUPAC Name

3-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-26-16-7-5-15(6-8-16)21-11-13(10-17(21)22)18(23)20-14-4-2-3-12(9-14)19(24)25/h2-9,13H,10-11H2,1H3,(H,20,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFYLRHAWBFTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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